molecular formula C19H19N3O4S B5100448 4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine CAS No. 5915-64-0

4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

Cat. No.: B5100448
CAS No.: 5915-64-0
M. Wt: 385.4 g/mol
InChI Key: ZRSVZSURALARNX-UHFFFAOYSA-N
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Description

4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is a complex organic compound that features a morpholine ring, a sulfonyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions. The resulting oxadiazole intermediate is then coupled with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the morpholine ring is introduced through nucleophilic substitution reactions .

Chemical Reactions Analysis

4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include those with oxadiazole rings and sulfonyl groups, such as:

These comparisons highlight the unique structural features of 4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-14-5-7-15(8-6-14)18-20-21-19(26-18)16-3-2-4-17(13-16)27(23,24)22-9-11-25-12-10-22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSVZSURALARNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386895
Record name 4-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5915-64-0
Record name 4-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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